molecular formula C8H12O3 B144500 1,4-Dioxaspiro[4.5]decan-8-one CAS No. 4746-97-8

1,4-Dioxaspiro[4.5]decan-8-one

Cat. No. B144500
CAS RN: 4746-97-8
M. Wt: 156.18 g/mol
InChI Key: VKRKCBWIVLSRBJ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-one is a chemical compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structure consisting of two rings that share a single atom. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,4-dioxaspiro[4.5]decan-8-one and its derivatives has been explored in several studies. For instance, a one-step synthesis of functionalized dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been reported, showcasing high stereoselectivity at certain positions of the spirocyclic system . Additionally, the stereoselective construction of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids has been demonstrated, with applications in the total synthesis of natural products like dihydro-pyrenolide D .

Molecular Structure Analysis

The molecular structure of 1,4-dioxaspiro[4.5]decan-8-one derivatives has been characterized using various spectroscopic techniques. For example, the synthesis of novel compounds from oleic acid as potential biolubricants involved confirmation of the structures by FTIR, GC-MS, 1H-NMR, and 13C-NMR spectrometers . Similarly, the crystal structure of a triazaspirodecanone derivative was elucidated using X-ray crystallography, providing insights into the three-dimensional arrangement of the molecule10.

Chemical Reactions Analysis

The reactivity of 1,4-dioxaspiro[4.5]decan-8-one derivatives has been explored in the context of synthesizing pharmacologically active compounds. For instance, derivatives of benzofurazan and benzofuroxan based on 1,4-dioxaspiro[4.5]decan-8-one have been synthesized and their behavior under acid hydrolysis conditions has been studied . This indicates the potential of these compounds to undergo chemical transformations that could be useful in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dioxaspiro[4.5]decan-8-one derivatives have been investigated to assess their suitability for various applications. The novel compounds synthesized from oleic acid were evaluated for their physicochemical properties, such as density, total acid number, total base number, and iodine value, suggesting their potential as biolubricant candidates .

Case Studies and Applications

Several studies have highlighted the potential applications of 1,4-dioxaspiro[4.5]decan-8-one derivatives in the medical field. For example, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared and screened for antihypertensive activity, with some compounds showing promising results as alpha-adrenergic blockers . Another study synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated them against human coronavirus and influenza virus, identifying compounds with significant antiviral activity . Additionally, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were found to have a protective action against brain edema and memory and learning deficits, indicating their potential in treating neurological conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Utility: It serves as a bifunctional synthetic intermediate, widely used in synthesizing organic chemicals, pharmaceutical intermediates, liquid crystals, and insecticides. A study focused on its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, optimizing reaction conditions for higher yield and reduced reaction time (Zhang Feng-bao, 2006).

Applications in Organic Synthesis

  • Derivatives Synthesis: 1,4-Dioxaspiro[4.5]decan-8-one is utilized as a starting material for synthesizing various derivatives. For instance, derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan were synthesized from it, exploring their behavior under acid hydrolysis conditions (Samsonov & Volodarsky, 2000).
  • Tritium and Deuterium Labeling: It was used in synthesizing a compound with central analgesic activity, labeled with tritium and deuterium for isotope studies (Hsi, Kurtz, & Moon, 1987).

Novel Compound Synthesis

  • Biolubricant Candidates: Synthesis of novel 1,4-dioxaspiro compounds from oleic acid was investigated, with potential applications as biolubricants (Kurniawan et al., 2017).
  • Neuroprotective and Antinociceptive Activities: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showed promising neuroprotective and antinociceptive activities, suggesting potential in pain control and brain health (Tóth et al., 1997).

Phase Equilibria and Solubility Studies

  • Protected Glycerol Solubility: A study on 1,4-dioxaspiro[4.5]decane-2-methanol, a protected form of glycerol synthesized from 1,4-Dioxaspiro[4.5]decan-8-one, examined its solubility in sustainable solvents for potential alternative reactions (Melo et al., 2012).

Antimicrobial Activity

  • Antibacterial Evaluation: Triaza and dioxa aza spiro derivatives synthesized from 1,4-dioxaspiro[4.5]decan-8-one showed significant antibacterial activity against various bacterial species (Natarajan et al., 2021).

Safety And Hazards

1,4-Dioxaspiro[4.5]decan-8-one is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRKCBWIVLSRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340791
Record name 1,4-Dioxaspiro[4.5]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-8-one

CAS RN

4746-97-8
Record name 1,4-Dioxaspiro[4.5]decan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-97-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro[4.5]decan-8-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxaspiro[4.5]decan-8-one
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.225
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Synthesis routes and methods

Procedure details

6.1 mg (0.02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.49 g (0.8 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 158 mg (1 mmol) of 1,4-dioxaspiro[4.5]decane-8-ol were added to 5 ml of ethyl acetate, and the mixture was heated at 70° C. while being stirred under a nitrogen for eight hours. The later treatment was carried out in the same way as in Example 1, and then 1,4-dioxaspiro[4.5]decane-8-one was obtained. The yield of the obtained 1,4-dioxaspiro[4.5]decane-8-one was determined and the result is shown in Table 1. (Yield 86%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
190
Citations
Q Meng, H Xu, J Xu, G Hao, X Gao, X Hu… - Journal of …, 2017 - Wiley Online Library
A series of 6‐amino‐8‐aryl‐3,4‐dihydro‐1H‐spiro[naphthalene‐2,2'‐[1,3] dioxolane]‐5,7‐dicarbonitrile and 8‐arylidene‐4‐aryl‐7,8‐dihydro‐5H‐spiro[quinazoline‐6,2'‐[1,3] dioxolan]‐2…
Number of citations: 2 onlinelibrary.wiley.com
AG Griesbeck, LO Höinck, J Lex, J Neudörfl, D Blunk… - Molecules, 2008 - mdpi.com
A set of new bis-spirofused 1,2,4-trioxanes 4a-d was obtained from the reaction of cyclohexane-1,4-dione with allylic hydroperoxides 2a-d, bearing an additional hydroxy group in the …
Number of citations: 9 www.mdpi.com
J Zhao, J Zhang, B Xu, Z Wang, J Cheng… - Journal of agricultural …, 2012 - ACS Publications
A series of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives were designed and synthesized, and their structures were …
Number of citations: 12 pubs.acs.org
VM Lynch, BE Wiechman, JC Gilbert - … Crystallographica Section C …, 1987 - scripts.iucr.org
(IUCr) Structure of 7-phenylthio-1,4-dioxaspiro[4.5]decan-8-one Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) …
Number of citations: 1 scripts.iucr.org
HR El-Shanawany, SS Maigali… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
Claisen-Schmidt condensation reaction of 1,4-cyclohexanedione monoethyleneketal (1) with p-methoxybenzaldehyde, under base catalyzed conditions, has afforded 7,9 bis (4-…
Number of citations: 2 ejchem.journals.ekb.eg
RY Nimje, P Kuppusamy… - … Process Research & …, 2021 - ACS Publications
The current work describes a stereoselective and scalable route to N-((R)-1-((cis)-4-(3-(difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl)propyl)-6-methoxynicotinamide (1) from readily …
Number of citations: 3 pubs.acs.org
Z Huang, RB Williams, M O'Neil-Johnson… - The Journal of …, 2017 - ACS Publications
The first total synthesis of bifidenone, a novel natural tubulin polymerization inhibitor, has been achieved in 12 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one…
Number of citations: 5 pubs.acs.org
A Dongamanti, VK Aamate, MG Devulapally… - Molecular Diversity, 2017 - Springer
On the basis of reported antimycobacterial property of chroman-4-one pharmacophore, a series of chemically modified bis-spirochromanones were synthesized starting from 2-…
Number of citations: 8 link.springer.com
J Rieger, KV Bernaerts, FE Du Prez, R Jérôme… - …, 2004 - ACS Publications
This paper reports on the synthesis of a novel poly(ethylene oxide) (PEO) macromonomer, which can be copolymerized with ε-caprolactone (ε-CL) by ring-opening polymerization (ROP)…
Number of citations: 73 pubs.acs.org
CF Dickinson, GPA Yap, MA Tius - The Journal of Organic …, 2022 - ACS Publications
We have developed robust, operationally simple syntheses of fluorenes and of dibenzo[g,p]chrysenes through oxidative cascade processes. These structures that are commonly …
Number of citations: 6 pubs.acs.org

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